
2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione is an organic compound with a unique structure that includes two prop-2-yn-1-yl groups attached to an indene-1,3(2H)-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione typically involves the reaction of diethyl 2,2-di(prop-2-yn-1-yl)malonate with appropriate reagents under controlled conditions. One common method involves the use of copper(I) iodide, P-olefin, triethylamine, and bis(dibenzylideneacetone)-palladium(0) in N,N-dimethylformamide . The reaction is carried out under an inert atmosphere at room temperature for a specified duration.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) iodide, triethylamine, and bis(dibenzylideneacetone)-palladium(0) for substitution reactions . Oxidation and reduction reactions may require specific oxidizing or reducing agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological systems and industrial processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2,2-di(prop-2-yn-1-yl)malonate: A related compound with similar structural features.
Dimethyl 2,2-di(prop-2-yn-1-yl)malonate: Another similar compound used in organic synthesis.
Uniqueness
2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione is unique due to its indene-1,3(2H)-dione core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H10O2 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2,2-bis(prop-2-ynyl)indene-1,3-dione |
InChI |
InChI=1S/C15H10O2/c1-3-9-15(10-4-2)13(16)11-7-5-6-8-12(11)14(15)17/h1-2,5-8H,9-10H2 |
Clave InChI |
DIEBKZFEMFDORU-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1(C(=O)C2=CC=CC=C2C1=O)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



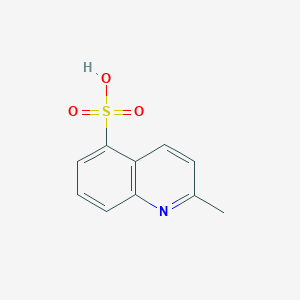
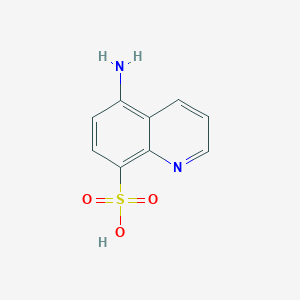
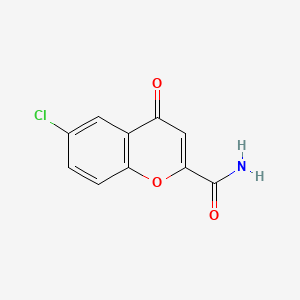
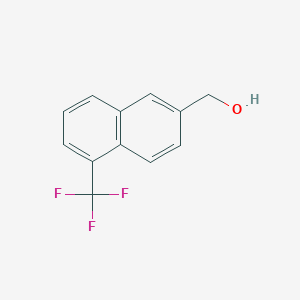
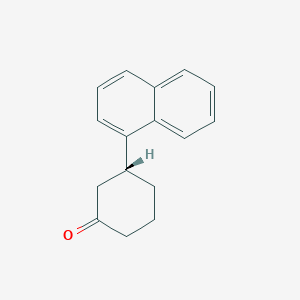
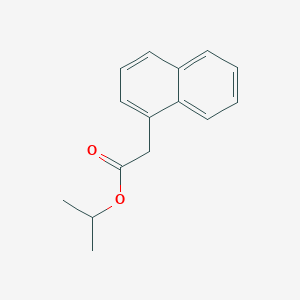
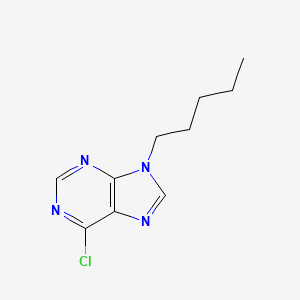

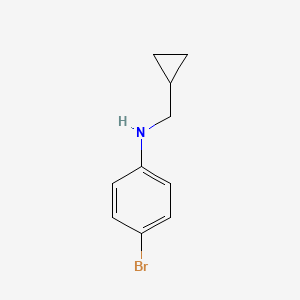
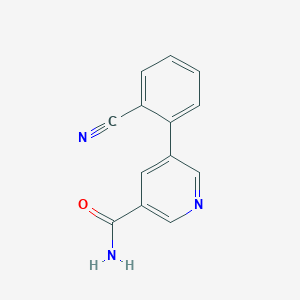
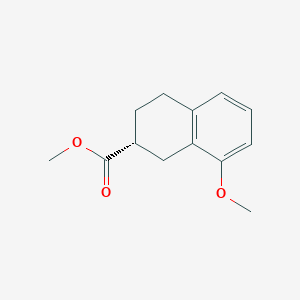

![Methyl 3-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11881148.png)
